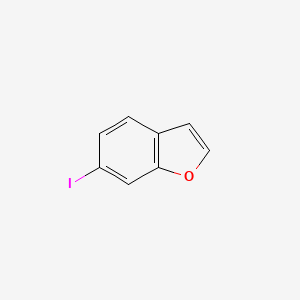

6-Iodobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IO |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

6-iodo-1-benzofuran |

InChI |

InChI=1S/C8H5IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H |

InChI Key |

MEUIKZYDYXVQCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodobenzofuran and Its Derivatives

Direct Halogenation Strategies

Direct iodination of the pre-formed benzofuran (B130515) ring system presents a straightforward approach to 6-iodobenzofuran. The success of this strategy hinges on controlling the regioselectivity of the electrophilic substitution to favor the desired 6-position.

Regioselective Iodination Processes

Direct iodination of benzofurans can be achieved using various iodinating agents. One notable method involves the use of mercury(II) oxide and iodine. ic.ac.uk This reagent system provides neutral and mild reaction conditions, which can be advantageous for sensitive substrates. ic.ac.uk While many direct iodination methods for aromatic compounds necessitate acidic or basic conditions, the HgO-I₂ reagent offers a less harsh alternative. ic.ac.uk The typical procedure involves stirring the benzofuran substrate with mercury(II) oxide and iodine in a solvent like dichloromethane (B109758) at room temperature. ic.ac.uk

Catalytic Halogenation Approaches

Catalytic methods for the regioselective halogenation of arenes have been developed to enhance efficiency and control. Iron(III)-catalyzed iodination has emerged as a powerful technique. nih.govacs.org Specifically, iron(III) triflimide, which can be generated in situ from iron(III) chloride, acts as a potent Lewis acid to activate N-iodosuccinimide (NIS) for the highly regioselective iodination of arenes. nih.govlookchem.com This methodology has been successfully integrated into one-pot processes for the synthesis of benzofurans. nih.govacs.org For instance, an iron(III)-catalyzed iodination of a 1-arylketone, followed by a copper-catalyzed intramolecular C-O bond formation, provides a pathway to substituted benzofurans. nih.gov However, the regioselectivity can be influenced by the electronic nature of the substituents on the aryl ring. Electron-rich arenes are generally required for efficient and highly regioselective iron(III)-catalyzed halogenations. nih.govacs.org In cases of less activated substrates, forcing conditions may be necessary, which can lead to mixtures of regioisomers. nih.govacs.org

Precursor-Based Synthesis Routes

An alternative to direct halogenation is the construction of the this compound skeleton from appropriately functionalized acyclic precursors. This approach offers greater control over the placement of the iodine atom.

Synthesis from Substituted Phenols and Aryl Halides

The synthesis of benzofurans from substituted phenols and aryl halides is a common and versatile strategy. nih.govacs.orgbeilstein-journals.org One-pot procedures combining Sonogashira coupling of 2-halophenols with alkynes, followed by a transition-metal-catalyzed O-heterocyclization, have been developed. nih.govacs.org For example, a catalytic system composed of a palladium complex and a suitable ligand can facilitate these sequential reactions. nih.gov This approach allows for the use of a wide range of 2-chloro-, 2-bromo-, and 2-iodophenol (B132878) substrates. nih.gov The subsequent intramolecular cyclization can be catalyzed by various metals, including copper and palladium. nih.govacs.org

| Catalyst System | Substrates | Key Features |

| [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine ligand | 2-halophenols and alkynes | One-pot process, low catalyst loading. nih.gov |

| Palladium-tetrakis(triphenylphosphine) | 2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamides | Ligand-free synthesis, involves intramolecular Heck reaction. acs.org |

| (PPh₃)PdCl₂ / Copper iodide | Terminal alkynes and iodophenols | Sonogashira coupling followed by intramolecular cyclization. acs.org |

Iododestannylation Reactions for this compound Formation

Iododestannylation provides a reliable method for introducing iodine onto the benzofuran ring with high specificity. researchgate.netnih.govplos.org This reaction involves the synthesis of a tributyltin derivative of benzofuran, which is then subjected to iodination. researchgate.netnih.govplos.org The tributyltin precursors are typically prepared from the corresponding bromo- or iodobenzofurans via a palladium-catalyzed reaction with bis(tributyltin). researchgate.netplos.org The subsequent iododestannylation is readily achieved by treating the tributyltin derivative with iodine in a suitable solvent, such as chloroform, at room temperature. researchgate.netplos.org This method is particularly valuable for the preparation of radioiodinated benzofuran derivatives for medical imaging applications, where high specific activity is crucial. researchgate.netnih.govplos.org The use of an oxidant like hydrogen peroxide can facilitate the reaction. nih.govplos.org

| Precursor | Reagents | Product | Yield | Reference |

| Bromo-pyridyl-benzofuran | 1. bis(tributyltin), Pd(0) catalyst; 2. Iodine | Iodo-pyridyl-benzofuran | 52.0-65.1% (iodination step) | researchgate.netplos.org |

| Tributyltin-benzofuran derivatives | Hydrogen peroxide, Iodine | Radioiodinated benzofuran derivatives | 60-80% | nih.gov |

Intramolecular Cyclization Protocols

The formation of the benzofuran ring through intramolecular cyclization of a suitably substituted precursor is a cornerstone of benzofuran synthesis. nih.govacs.orgorganic-chemistry.orgbeilstein-journals.org These reactions often involve the formation of a C-O bond to close the furan (B31954) ring.

One common strategy is the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. nih.gov Both iron and copper catalysts have been employed for this O-arylation step. nih.gov Another powerful approach is the electrophilic cyclization of ortho-alkynylphenols. beilstein-journals.org Iodine can act as the electrophile, leading to the formation of a 3-iodobenzofuran (B11763985) derivative. beilstein-journals.org The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization. For example, palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols provides 2-benzyl-substituted benzofurans. organic-chemistry.org Hypervalent iodine reagents have also been used to mediate the metal-free cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org

| Precursor Type | Catalyst/Reagent | Key Features |

| 1-(2-haloaryl)ketones | Iron or Copper catalysts | Forms the C7a-O bond. nih.gov |

| ortho-alkynylphenols | Iodine | Electrophilic iodocyclization. beilstein-journals.org |

| ortho-cinnamyl phenols | [PdCl₂(CH₃CN)₂] / Benzoquinone | Oxidative annulation. organic-chemistry.org |

| ortho-hydroxystilbenes | (Diacetoxyiodo)benzene | Metal-free cyclization. organic-chemistry.org |

Intermolecular Cyclization Protocols

Intermolecular cyclization reactions offer a powerful approach to constructing the benzofuran scaffold by bringing together two or more separate molecular fragments in a single transformation. These methods are valued for their ability to rapidly build molecular complexity from simpler starting materials.

A notable example involves the cascade radical cyclization/intermolecular coupling of 2-azaallyl anions with 2-iodo aryl allenyl ethers. This process, initiated by a single-electron transfer, leads to a radical cyclization followed by an intermolecular radical-radical coupling, yielding complex polycyclic benzofurans that are otherwise challenging to synthesize. ynu.edu.cn Another strategy involves the reaction of phenols with alkynes. For instance, the reaction of o-alkynylphenols can be followed by an intermolecular conjugate addition to afford 2,3-disubstituted benzofurans in a one-pot process. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the formation of benzofurans. Catalysts based on palladium, copper, gold, nickel, platinum, and ruthenium have all been successfully employed to facilitate the cyclization reactions necessary to form the benzofuran ring. These metals can activate substrates in unique ways, enabling a diverse range of synthetic transformations.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are widely used for the synthesis of benzofurans due to their versatility in promoting various coupling and cyclization reactions. organic-chemistry.orgnih.gov One common approach is the Sonogashira coupling of o-iodophenols or their derivatives with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. rsc.orgresearchgate.netnih.gov This method allows for the introduction of a wide range of substituents at the 2-position of the benzofuran. For example, 2-(1-azulenyl)- and 2,3-bis(1-azulenyl)benzofurans have been prepared using a palladium-catalyzed cross-coupling of 1-iodoazulenes with 2-ethynylphenol. rsc.org

Palladium-catalyzed direct C-H bond functionalization offers another efficient route. The addition of phenols to bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization via palladium-catalyzed direct C-H activation to yield 2-substituted benzofurans. organic-chemistry.org Furthermore, palladium nanoparticles have been shown to catalyze a one-pot synthesis of various benzofurans through Sonogashira cross-coupling reactions. organic-chemistry.org

The synthesis of 2,3,5-trisubstituted benzofurans has been achieved through the palladium-catalyzed substitution of 3-iodobenzofurans using Suzuki-Miyaura, carbonylative Suzuki, Sonogashira, and Heck reactions. nih.gov In some cases, a combination of palladium and copper catalysts is employed, where copper iodide acts as a cocatalyst to facilitate the reaction. acs.orgmdpi.com

Table 1: Examples of Palladium-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst System | Product | Key Transformation | Reference |

|---|---|---|---|---|

| o-Iodophenol and terminal alkynes | Palladium-copper | 2-Substituted benzofurans | Sonogashira coupling followed by heteroannulation | researchgate.net |

| 1-Iodoazulenes and 2-ethynylphenol | Palladium | 2-(1-Azulenyl)benzofurans | Cross-coupling followed by intramolecular nucleophilic addition | rsc.org |

| Phenols and bromoalkynes | Palladium | 2-Substituted benzo[b]furans | Intramolecular direct C-H bond functionalization | organic-chemistry.org |

| 3-Iodobenzofurans and various coupling partners | Palladium | 2,3,5-Trisubstituted benzo[b]furans | Suzuki-Miyaura, Sonogashira, Heck reactions | nih.gov |

Copper-Catalyzed Synthetic Routes

Copper catalysts provide a cost-effective and efficient alternative for the synthesis of benzofurans. nih.gov They are particularly effective in promoting C-O bond formation. jsynthchem.com Copper-catalyzed methods often proceed under mild conditions and can tolerate a variety of functional groups. organic-chemistry.orgresearchgate.net

One prominent method involves the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, catalyzed by ligand-free CuBr. organic-chemistry.orgmdpi.com This reaction allows for a wide range of functional groups on both the aryl and alkyne components. Another approach is the copper-catalyzed hydroxylation of aryl halides, which can be extended to the synthesis of benzofuran derivatives. nih.gov

Domino reactions involving copper catalysis are also prevalent. For instance, the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through a domino process of intermolecular C-C bond formation followed by intramolecular C-O bond formation. organic-chemistry.org Additionally, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide has been developed. acs.org

Table 2: Examples of Copper-Catalyzed Syntheses of Benzofuran Derivatives

| Starting Materials | Catalyst | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Terminal alkynes and N-tosylhydrazones from o-hydroxybenzaldehydes | CuBr | Benzofurans | Coupling/cyclization | organic-chemistry.orgmdpi.com |

| 1-Bromo-2-iodobenzenes and β-keto esters | CuI | 2,3-Disubstituted benzofurans | Domino C-C and C-O bond formation | organic-chemistry.org |

| o-Hydroxy aldehydes, amines, and alkynes | CuI | Benzofuran derivatives | One-pot multicomponent reaction | acs.org |

| Salicylaldehyde p-tosylhydrazones and calcium carbide | Cuprous chloride | Methyl-substituted benzofurans | Reaction with an acetylene (B1199291) source | organic-chemistry.org |

Gold-Catalyzed Approaches

Gold catalysts have emerged as powerful tools for the synthesis of furans and benzofurans, often proceeding through unique reaction pathways. researchgate.net Gold(I) complexes, in particular, are effective in activating alkynes towards nucleophilic attack. researchgate.net

A notable application is the chemoselective transformation of 1-(arylethynyl)-7-oxabicyclo[4.1.0]heptan-2-ones, where the choice of ligand on the gold catalyst dictates the product. nih.gov For example, using triphenylphosphine (B44618) as a ligand leads to 6,7-dihydrobenzofuran-4(5H)-ones, while an imidazol-2-ylidene ligand yields benzofurans. nih.gov Gold-promoted cyclization between alkynyl esters and quinols has also been utilized to generate medicinally relevant benzofuran derivatives. acs.org Furthermore, a combination of triazole-gold and copper catalysts can be used in a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Nickel-Catalyzed Methodologies

Nickel catalysis offers an alternative to more expensive precious metals for the synthesis of benzofuran derivatives. organic-chemistry.org Nickel-catalyzed reactions have been developed for both ring-opening and ring-forming processes. researchgate.netchinesechemsoc.org

One method involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by nickel. organic-chemistry.orgthieme.de This reaction can tolerate a range of electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org The catalytic system often involves a nickel salt, a ligand such as 1,10-phenanthroline, and a reducing agent like zinc powder. organic-chemistry.org Nickel catalysts have also been employed in the cross-coupling of 2-fluorobenzofurans with arylboronic acids via the activation of the aromatic C–F bond, a challenging but synthetically valuable transformation. beilstein-journals.org

Platinum- and Ruthenium-Catalyzed Cyclizations

Platinum and ruthenium catalysts also play a role in the synthesis of benzofurans, often through cycloisomerization and other cyclization reactions. nih.govescholarship.org

Platinum-catalyzed cyclization of o-alkynylphenyl acetals can produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. organic-chemistry.orgnih.gov The presence of an olefin co-catalyst, such as 1,5-cyclooctadiene (B75094) (COD), is often crucial for the success of these reactions. organic-chemistry.orgnih.gov This methodology has been applied to the synthesis of precursors for biologically active natural products. organic-chemistry.org Ferreira's group has investigated platinum catalysis to generate α,β-unsaturated carbene intermediates from alkynes with propargylic ethers, which can then undergo further reactions to form benzofuran structures. mdpi.com

Ruthenium catalysts are effective for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans. organic-chemistry.org A bifunctional ruthenium catalyst has been reported to be a versatile choice for both indole (B1671886) and benzofuran formation, with the advantage of low catalyst loadings. escholarship.org Substituted benzofurans can also be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org

Multi-Metallic Catalytic Systems

The synergistic action of multiple metal catalysts in a single reaction vessel, known as multi-metallic catalysis, has emerged as a powerful strategy for complex molecule synthesis. nih.gov This approach can enhance reactivity and selectivity beyond what is achievable with a single catalyst. nih.gov In the context of benzofuran synthesis, palladium-copper (Pd-Cu) systems are prominently utilized.

A common strategy involves the Sonogashira cross-coupling of an appropriately substituted iodophenol with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper co-catalyst. acs.orgacs.org This is followed by an intramolecular cyclization to form the benzofuran ring. For instance, the Reddy group has employed a (PPh₃)PdCl₂ catalyst with copper iodide (CuI) as a co-catalyst for the synthesis of benzofuran derivatives. acs.org This reaction proceeds via a Pd-mediated sp–sp² coupling, followed by intramolecular annulation. acs.org

Another example of a multi-metallic system involves the use of gold and silver catalysts. A gold-promoted catalytic approach has been described for the formation of the benzofuran nucleus from alkynyl esters and quinols, utilizing a JohnPhosAuCl/AgNTf₂ catalyst system. acs.org

The following table summarizes representative multi-metallic catalytic systems used in the synthesis of benzofuran derivatives, which can be adapted for this compound.

Table 1: Multi-Metallic Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | Benzofuran Derivatives | acs.org |

| PdCl₂(PPh₃)₂ / CuI | 2-Iodoanisole, Alkyne Derivatives | 1-Methoxy-2-(aryl/alkyl-ethynyl)benzene | acs.org |

| JohnPhosAuCl / AgNTf₂ | Alkynyl Esters, Quinols | Benzofuran Derivatives | acs.org |

Metal-Free and Organocatalytic Synthesis

Concerns over the cost and toxicity of heavy metals have driven the development of metal-free and organocatalytic synthetic methods. acs.org These approaches offer more sustainable and environmentally friendly alternatives for the synthesis of benzofurans.

Iodine-promoted cyclization is a notable metal-free method for constructing the benzofuran ring. nih.gov This reaction involves the electrophilic cyclization of a suitable precursor, such as a tethered heteroatom-containing alkyne, mediated by molecular iodine. nih.gov For example, the synthesis of 5-iodobenzofurans has been achieved through direct iodination with a mercury(II) oxide-iodine reagent, a method that could potentially be adapted for 6-iodinated analogs. thieme-connect.com

In addition to iodine-mediated reactions, other metal-free approaches have been developed. For instance, BCl₃-induced cyclization of certain substrates has been shown to produce benzofurans. sioc-journal.cn Phosphoric acid has also been utilized as a catalyst for benzofuran synthesis. sioc-journal.cn

Organocatalysis, which employs small organic molecules as catalysts, has also been applied to the synthesis of benzofuran derivatives. benthamscience.com For example, 4-dimethylaminopyridine (B28879) (DMAP) has been used to catalyze the cascade reaction between salicylaldehydes and halogenated ketones to afford benzofurans. researchgate.net

The table below highlights some metal-free and organocatalytic methods for benzofuran synthesis.

Table 2: Metal-Free and Organocatalytic Synthesis of Benzofurans

| Catalyst/Reagent | Reactants | Product Type | Reference |

| I₂ | Tethered Heteroatom-Containing Alkynes | Iodinated Benzofurans | nih.gov |

| HgO-I₂ | Not specified | 5-Iodobenzofurans | thieme-connect.com |

| BCl₃ | Not specified | Benzofurans | sioc-journal.cn |

| Phosphoric Acid | Not specified | Benzofurans | sioc-journal.cn |

| DMAP | Salicylaldehydes, Halogenated Ketones | Benzofurans | researchgate.net |

Stereoselective and Regioselective Synthesis of this compound Analogs

The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules with specific biological activities or material properties. For this compound analogs, achieving regioselectivity ensures the iodine atom is placed at the desired 6-position of the benzofuran core.

Regioselective synthesis of substituted benzofurans is often achieved through carefully chosen starting materials and reaction conditions. For example, the use of 3-triflato-2-pyrones and alkynyl anilines allows for the construction of substituted carbazoles with complete control of regiochemistry, a strategy that could potentially be adapted for benzofuran synthesis. oregonstate.edu Similarly, palladium-catalyzed aminations of 3,5-dibromo-2-pyrone with various amines have been shown to be regioselective. rsc.org

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. While the synthesis of achiral this compound does not require stereocontrol, the synthesis of its chiral analogs, which may contain stereocenters in their substituents, does. Organocatalytic asymmetric [3+3] cycloadditions represent a powerful strategy for the enantioselective synthesis of chiral six-membered heterocyclic compounds and could be conceptually applied to the synthesis of complex benzofuran-containing structures. rsc.org

The following table provides examples of synthetic methods where regioselectivity or stereoselectivity is a key feature.

Table 3: Stereoselective and Regioselective Synthetic Methods

| Method | Key Feature | Application | Reference |

| Reaction of 3-triflato-2-pyrones and alkynyl anilines | Regioselective | Synthesis of substituted carbazoles | oregonstate.edu |

| Palladium-catalyzed amination of 3,5-dibromo-2-pyrone | Regioselective | Synthesis of substituted 2-pyrones | rsc.org |

| Organocatalytic asymmetric [3+3] cycloaddition | Stereoselective | Synthesis of chiral six-membered heterocycles | rsc.org |

| Internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction | Stereoselective | Synthesis of fused heterocycles with multiple stereocenters | rsc.org |

Gram-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to gram-scale production is a critical step in the development of new compounds for practical applications. This often requires significant process optimization to ensure efficiency, safety, and cost-effectiveness.

Several studies have reported the gram-scale synthesis of benzofuran derivatives. For instance, a copper-catalyzed methodology has been developed for the synthesis of benzofuran derivatives that is also applicable on a gram scale. acs.org Similarly, the enantioselective synthesis of cyclopentyl-L-aspartic acid has been demonstrated on a large scale, highlighting the potential for scaling up complex synthetic routes. thieme-connect.com

Process optimization for gram-scale synthesis may involve adjusting reaction parameters such as temperature, concentration, and catalyst loading. It can also involve the use of flow chemistry or other technologies to improve efficiency and safety. For example, the development of a potassium-free gram-scale synthesis of dibenzo[a,e]pentalenes from trialkyl(phenylethynyl)silanes demonstrates the importance of finding safer and more practical reagents for large-scale production. nih.gov

The table below lists examples of studies that have successfully demonstrated gram-scale synthesis.

Table 4: Examples of Gram-Scale Synthesis

| Compound/Derivative | Synthetic Approach | Key Features | Reference |

| Benzofuran Derivatives | Copper-catalyzed methodology | Scalable to gram-scale | acs.org |

| Cyclopentyl-L-aspartic Acid | Enantioselective synthesis | Amenable to large scale | thieme-connect.com |

| Dibenzo[a,e]pentalenes | Potassium-free synthesis from trialkyl(phenylethynyl)silanes | Safer reagents for large-scale production | nih.gov |

| Skipped diboronates | Cobalt-catalyzed regiodivergent ring-opening dihydroboration | Demonstrated on gram-scale | researchgate.net |

Reactivity and Advanced Chemical Transformations of 6 Iodobenzofuran

Cross-Coupling Reactions at the C-I Bond

The electron-rich nature of the benzofuran (B130515) ring and the high reactivity of the C-I bond make 6-iodobenzofuran an excellent substrate for numerous cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with desirable biological and physical properties.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.orgconsensus.app In the context of this compound, this reaction facilitates the coupling with various organoboron compounds, typically aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Research has shown that the choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts such as Pd(OAc)2 and Pd2(dba)3, often paired with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 or PCy3, have proven effective for coupling aryl halides. organic-chemistry.org In a specific application, the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound was successfully employed to deliver an arylated product without disturbing an existing aryl carbamate, showcasing the reaction's functional group tolerance. nih.govescholarship.org The synthesis of benzofuran derivatives has also been achieved through a multi-step sequence that includes a Suzuki-Miyaura coupling step. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Catalyst System | Coupling Partner | Product | Yield | Reference |

| Pd(PPh3)4 | Phenylboronic acid | 6-Phenylbenzofuran | High | nih.gov |

| Pd(OAc)2/PCy3 | Arylboronic acid | 6-Arylbenzofuran | Good to Excellent | organic-chemistry.org |

| Pd2(dba)3/P(t-Bu)3 | Vinylboronic acid | 6-Vinylbenzofuran | Good | organic-chemistry.org |

Sonogashira Coupling Strategies

The Sonogashira coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. numberanalytics.comorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. numberanalytics.comorganic-chemistry.org The reaction of this compound with terminal alkynes under Sonogashira conditions provides a direct route to 6-alkynylbenzofurans, which are valuable intermediates in the synthesis of more complex molecules.

The optimization of Sonogashira coupling conditions for iodo-containing benzofuran derivatives has been a subject of study. For example, the coupling of an iodobenzofuran with ethynyltrimethylsilane showed that solvent and temperature play a critical role, with low conversion observed in DMF even at elevated temperatures. researchgate.net The development of novel catalyst systems, including those with N-heterocyclic carbene (NHC) ligands and copper nanoparticles, has aimed to improve efficiency and allow for milder reaction conditions. numberanalytics.com A multi-step synthesis of benzofuran derivatives has incorporated the Sonogashira coupling as a key step. acs.org

Table 2: Sonogashira Coupling of this compound Derivatives

| Catalyst System | Alkyne | Product | Conditions | Reference |

| PdCl2(PPh3)2/CuI | Ethynyltrimethylsilane | 6-(Trimethylsilylethynyl)benzofuran | Et3N, DMF, 80-100 °C | researchgate.net |

| Pd(PPh3)4/CuI | Terminal Alkyne | 6-Alkynylbenzofuran | Amine base | numberanalytics.comorganic-chemistry.org |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and tolerance of a wide variety of functional groups. libretexts.org For this compound, Stille coupling provides a reliable method for introducing alkyl, vinyl, aryl, and other organic substituents at the 6-position. The reaction mechanism proceeds through a catalytic cycle similar to other palladium-catalyzed cross-couplings. wikipedia.org

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org Despite this, it remains a valuable tool in organic synthesis. The use of additives like copper(I) salts can accelerate the reaction rate. organic-chemistry.orgharvard.edu

Table 3: Stille Coupling with this compound

| Catalyst | Organotin Reagent | Product | Key Features | Reference |

| Pd(PPh3)4 | R-Sn(n-Bu)3 | 6-R-benzofuran | Versatile for various R groups | organic-chemistry.orglibretexts.org |

| Pd(OAc)2/Dabco | Aryl-SnR3 | 6-Arylbenzofuran | Efficient catalytic system | organic-chemistry.org |

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of alkenes. When this compound is used as the aryl halide, the reaction leads to the formation of 6-substituted benzofurans with a new carbon-carbon bond at the vinylic position. wikipedia.org The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org

The Heck reaction generally exhibits high trans selectivity. organic-chemistry.org While initially developed with aryl bromides and iodides, the scope has expanded to include other substrates. rug.nl The reaction can be performed intramolecularly, which is particularly useful for constructing cyclic systems. libretexts.org

Buchwald-Hartwig Amination and O-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. libretexts.orgorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds. The use of this compound in Buchwald-Hartwig amination allows for the direct introduction of primary or secondary amine functionalities at the 6-position of the benzofuran core. The choice of palladium precatalyst and phosphine ligand is critical for the success of these couplings. nih.gov

Similarly, palladium-catalyzed O-arylation allows for the formation of diaryl ethers. organic-chemistry.org A Pd-catalyzed O-arylation of ethyl acetohydroximate has been developed as a method for synthesizing O-arylhydroxylamines and substituted benzofurans. organic-chemistry.org This method is applicable to aryl iodides and offers short reaction times and a broad substrate scope. organic-chemistry.org

Table 4: Buchwald-Hartwig Amination of this compound

| Catalyst System | Amine | Product | Key Features | Reference |

| [Pd(allyl)Cl]2/t-BuXPhos | Secondary Amine | 6-(Dialkylamino)benzofuran | Milder conditions than Ullmann synthesis | nih.gov |

| Pd2(dba)3/XPhos | Primary Amine | 6-(Alkylamino)benzofuran | Universal ligand for various amines | nih.gov |

Chan-Lam Coupling Approaches

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds. wikipedia.org It typically involves the reaction of an aryl boronic acid with an amine or an alcohol to form secondary aryl amines or aryl ethers, respectively. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the air, although it may require stoichiometric amounts of a copper(II) catalyst. latrobe.edu.auorganic-chemistry.org

Other Transition Metal-Mediated Cross-Couplings

Beyond the well-known palladium-catalyzed Suzuki, Heck, and Sonogashira reactions, this compound and its derivatives are amenable to a variety of other transition metal-mediated cross-coupling reactions. These alternative methods expand the synthetic toolkit for functionalizing the benzofuran scaffold.

Copper-Catalyzed Reactions: Copper catalysis is frequently employed, often in conjunction with palladium, but also in standalone systems. In Sonogashira couplings between iodophenols and terminal alkynes, copper iodide (CuI) has been shown to be an essential co-catalyst with palladium complexes like (PPh₃)PdCl₂ to achieve high yields (84–91%) of the desired benzofuran derivatives. acs.orgmdpi.com Copper-catalyzed Ullmann-type couplings are also a key strategy, particularly for forming C-O bonds. For instance, the coupling of a this compound derivative with various phenols can be achieved using copper iodide, picolinic acid as a ligand, and a suitable base. latrobe.edu.aulatrobe.edu.au Furthermore, copper catalysis facilitates the synthesis of the benzofuran core itself through intramolecular dehydrogenation via O–H/C–H coupling. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium. Nickel-catalyzed cross-couplings of unsaturated halides, including iodo-substituted heterocycles, with organozinc reagents (Negishi-type couplings) have been established. google.com In one instance, a Negishi coupling between a this compound derivative and a benzylzinc halide was successfully mediated by a palladium acetate/XPhos system, demonstrating the utility of transmetalation from zinc. latrobe.edu.au Nickel catalysts, such as Ni(OTf)₂, have also been utilized to activate molecules for intramolecular nucleophilic addition, providing a pathway to benzofuran derivatives in high yields. acs.orgulisboa.ptresearchgate.netresearchgate.net

Rhodium- and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts are primarily used for C-H activation and annulation reactions involving the benzofuran core. acs.org For example, rhodium complexes can catalyze the annulation of N-benzoxyacetamides with diynes to produce complex benzofuran structures through a process involving C-H activation, migratory insertion, and intramolecular substitution. acs.orgresearchgate.net

| Reaction Type | Catalyst System | Coupling Partner | Bond Formed | Reference(s) |

| Ullmann-Type | CuI / Picolinic Acid | Phenols | C-O (Aryl Ether) | latrobe.edu.aulatrobe.edu.au |

| Chan-Lam | Copper Catalyst | Phenylboronic Acid | C-O (Aryl Ether) | latrobe.edu.au |

| Negishi-Type | Pd(OAc)₂ / XPhos | Benzylzinc Halide | C-C (Benzyl) | latrobe.edu.au |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Amines | C-N (Aryl Amine) | latrobe.edu.au |

| Rhodium-Catalyzed Annulation | Rhodium Complex | Diynes | C-C | acs.orgresearchgate.net |

Halogen Dance Reactions and Rearrangements

While halogen dance reactions are a known phenomenon for iodo-substituted aromatic compounds, specific literature detailing this rearrangement for this compound is not prominent. The focus in the available research is on rearrangements that lead to the formation of the benzofuran core itself, rather than subsequent isomerization of the halogenated product.

A critical rearrangement in the synthesis of many functionalized benzofurans, including derivatives of this compound, is the Perkin rearrangement. latrobe.edu.aulatrobe.edu.au This reaction typically involves the base-mediated ring opening of a coumarin (B35378) precursor, followed by rearrangement and ring closure to form the benzofuran-3-acetic acid scaffold. latrobe.edu.aulatrobe.edu.au For example, 6-iodocoumarin can be suspended in sodium hydroxide (B78521) and heated, which induces a rearrangement to yield 2-(this compound-3-yl)acetic acid. latrobe.edu.aulatrobe.edu.au This transformation is a powerful method for converting readily available coumarins into highly functionalized benzofurans. latrobe.edu.au

Other rearrangements, such as the Baker-Venkataraman rearrangement, are employed in the synthesis of related heterocyclic structures like styrylchromones, which share some structural similarities. researchgate.net

C-H Activation and Direct Functionalization

Direct functionalization of the benzofuran nucleus via C-H activation is a modern and atom-economical strategy for elaborating the core structure. These methods avoid the need for pre-functionalized starting materials.

Palladium-catalyzed C-H activation is a prominent approach. Research has shown the feasibility of intermolecular C-H/C-H cross-coupling between pyridine (B92270) N-oxides and five-membered heterocycles like benzofuran. googleapis.com This allows for the direct arylation of the benzofuran ring. Another pathway involves an electrophilic C-H palladation step as part of a larger cascade reaction to create fused benzofuran systems. acs.org

Rhodium catalysis has also been successfully applied. For instance, rhodium-catalyzed C-H activation of benzamides and subsequent annulation with a coupling partner like vinylene carbonate can produce substituted benzofurans. acs.org The mechanism proceeds through C-H activation, migratory insertion, and elimination steps. acs.org Ruthenium catalysts have also been used for C-H activation and cyclization to access polycyclic scaffolds. acs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on the this compound ring is generally a challenging process. The benzene (B151609) portion of the benzofuran scaffold is not inherently electron-deficient enough to facilitate the addition-elimination mechanism required for SₙAr.

However, the reaction can be enabled if the aromatic system is sufficiently activated by strong electron-withdrawing groups. For example, the presence of a carbaldehyde substituent on an aromatic ring has been shown to facilitate the nucleophilic substitution of a leaving group with [¹⁸F]-fluoride for radiolabeling applications. researchgate.net Although not demonstrated directly on this compound in the reviewed literature, this principle suggests that SₙAr could be a viable pathway if the benzofuran ring were appropriately substituted with activating groups. In practice, transition metal-catalyzed cross-coupling reactions are overwhelmingly favored for substituting the iodine atom at the 6-position due to their broader substrate scope and milder reaction conditions.

Radical Reactions and Mechanistic Studies

The involvement of radical intermediates in the synthesis and functionalization of benzofurans has been explored. One synthetic route to the benzofuran core proceeds through a visible-light-mediated pathway involving a 5-exo-dig radical cyclization. acs.org

Radical reactions have also been used to modify side chains attached to the benzofuran scaffold. For instance, the radical initiator azobisisobutyronitrile (AIBN) was used to promote the bromination of the α-carbon on an acetic acid side chain at the 3-position of a benzofuran derivative. latrobe.edu.au

Mechanistic understanding of reactivity is often enhanced by computational studies. Density Functional Theory (DFT) calculations have been used to investigate the reactive sites of benzofuran derivatives, shedding light on the preferred positions for electrophilic and nucleophilic attack and helping to rationalize observed regioselectivity. google.com

Ring-Opening Reactions and C-O Bond Cleavage Pathways

The benzofuran ring system is generally stable, and its C-O bond cleavage is not a common transformation. Most ring-opening reactions reported in the literature involve precursors during the synthesis of the benzofuran core, rather than the cleavage of the final, stable heterocyclic product.

The most significant example is the base-catalyzed ring opening of a coumarin lactone. In the Perkin rearrangement pathway, a 6-iodocoumarin is treated with a base like sodium hydroxide, which attacks the carbonyl carbon and opens the pyrone ring. latrobe.edu.aulatrobe.edu.au This is followed by an intramolecular rearrangement and cyclization that ultimately forms the more stable furan (B31954) ring of the benzofuran-3-acetic acid product. latrobe.edu.au Similarly, syntheses involving epoxide precursors rely on a ring-opening step of the epoxide to generate an intermediate that subsequently cyclizes to form the benzofuran structure. acs.org

Derivatization for Complex Molecular Architectures

This compound is a valuable starting material for the synthesis of complex molecules, particularly those with applications in medicinal chemistry. The iodine atom provides a reliable synthetic handle for a wide range of cross-coupling reactions, allowing for the strategic elaboration of the scaffold.

A significant area of application is in the development of imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease. researchgate.net Both 5- and this compound derivatives have been synthesized and evaluated as potential SPECT and PET imaging agents. acs.orggoogleapis.comvulcanchem.com These complex molecules often feature a 2-phenylbenzofuran (B156813) core and are designed to have high binding affinity for Aβ aggregates. researchgate.net

In another therapeutic area, the this compound scaffold has been used as the foundation for a new class of antivirulence compounds targeting the Escherichia coli enzyme DsbA. latrobe.edu.aulatrobe.edu.au Starting with 2-(this compound-3-yl)acetic acid, a series of derivatives were created by installing ether, amino, and benzyl (B1604629) groups at the 6-position via Ullmann, Buchwald-Hartwig, and Negishi couplings, respectively. latrobe.edu.aulatrobe.edu.au

The benzofuran core is also a component of various natural products and has been incorporated into molecules designed as estrogen receptor modulators and Hsp90 inhibitors. For example, 2-(this compound-3-yl)-2-methylpropan-1-amine was synthesized to mimic natural ligands for adrenergic and dopaminergic systems.

| Starting Scaffold | Derivatization Method(s) | Resulting Molecular Architecture | Application | Reference(s) |

| This compound derivatives | Iododestannylation | Radioiodinated 2-phenylbenzofurans | β-Amyloid Plaque Imaging | acs.orggoogleapis.comvulcanchem.com |

| 2-(this compound-3-yl)acetic acid | Ullmann, Buchwald-Hartwig, Negishi Coupling | 6-substituted benzofuran derivatives | DsbA Inhibitors (Antivirulence) | latrobe.edu.aulatrobe.edu.au |

| This compound | Multi-step synthesis | 2-(this compound-3-yl)-2-methylpropan-1-amine | Adrenergic/Dopaminergic Ligand Mimic | |

| This compound derivatives | Suzuki, Sonagashira Coupling | Complex substituted benzofurans | Estrogen Receptor Modulators | |

| This compound derivatives | Thioether formation | Purine-benzofuran conjugates | Hsp90 Inhibitors |

Applications in Advanced Organic Synthesis and Materials Science

6-Iodobenzofuran as a Synthetic Building Block

This compound serves as a versatile synthetic building block in organic chemistry. eresearchco.com The carbon-iodine bond is amenable to a variety of coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This reactivity is central to its utility in creating novel compounds with potential applications in medicinal chemistry and materials science.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in natural products and pharmaceuticals. eresearchco.comsigmaaldrich.com this compound provides a readily modifiable platform for the synthesis of new and complex heterocyclic systems. The iodine atom can be displaced or participate in various coupling reactions to build upon the benzofuran (B130515) core.

For instance, palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki-Miyaura couplings, are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at the 6-position of the benzofuran ring. researchgate.netorganic-chemistry.org This allows for the fusion of other rings or the attachment of various side chains, leading to the generation of diverse libraries of heterocyclic compounds. researchgate.net These new structures can then be screened for a wide range of biological activities.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental in expanding the structural diversity of this compound derivatives.

Sonogashira Coupling: Reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst allows for the introduction of alkynyl groups. researchgate.netrsc.org This method is instrumental in synthesizing precursors for more complex heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or their esters, enabling the formation of biaryl structures or the introduction of various alkyl or vinyl groups. researchgate.net

Heck Coupling: The palladium-catalyzed reaction of this compound with alkenes provides a means to introduce alkenyl substituents onto the benzofuran core. researchgate.net

The ability to perform these transformations makes this compound a key intermediate in the synthesis of novel heterocyclic structures with potential applications in various fields of chemistry. researchgate.net

The unique electronic and optical properties of benzofuran-containing molecules make them attractive candidates for use in optoelectronic materials. beilstein-journals.org this compound serves as a crucial precursor for the synthesis of molecules designed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgresearchgate.net

The introduction of specific substituents at the 6-position via the iodine handle can be used to tune the optoelectronic properties of the resulting molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. eurjchem.comgithub.iomdpi.com For example, the incorporation of electron-donating or electron-accepting groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's electronic behavior. acs.orgplos.org

Derivatives of this compound have been investigated for their potential as:

Emissive materials in OLEDs: By creating extended π-conjugated systems through coupling reactions, molecules with tailored emission colors and high efficiencies can be synthesized.

Semiconductors in OFETs: The planarity and intermolecular interactions of benzofuran derivatives can be controlled to enhance charge transport properties. beilstein-journals.org

Components in OPVs: The ability to tune the absorption spectrum of benzofuran-based molecules is critical for their use as donor or acceptor materials in organic solar cells.

Table 1: Examples of Optoelectronic Properties of Benzofuran Derivatives

| Derivative Type | Property Modified | Potential Application |

|---|---|---|

| Donor-Acceptor Systems | HOMO/LUMO energy levels, optical band gap. eurjchem.com | OLEDs, OPVs |

| Extended π-Conjugated Systems | Absorption/emission spectra, charge mobility. | OFETs, OLEDs |

This table is illustrative and based on general principles of modifying organic molecules for optoelectronic applications.

Functional polymers are macromolecules that possess specific chemical groups, leading to tailored properties and applications. advancedsciencenews.comspecificpolymers.com this compound can be utilized as a monomer or a precursor to a monomer in the synthesis of functional polymers. specificpolymers.comlibretexts.org The reactive iodine site allows for its incorporation into polymer chains through various polymerization techniques.

For instance, this compound can be converted into a polymerizable monomer, such as a styrenic, acrylic, or vinylic derivative, through standard organic transformations. This functionalized monomer can then undergo polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers. specificpolymers.comresearchgate.net

The resulting polymers, containing the benzofuran moiety, can exhibit a range of interesting properties, including:

Thermal stability

Specific optical properties (e.g., fluorescence)

Potential for further modification through the benzofuran ring or other incorporated functional groups. nih.gov

These functional polymers could find applications in areas such as advanced coatings, sensors, or as components in electronic devices. rsc.org

Construction of Supramolecular Assemblies Utilizing Halogen Bonds

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net The iodine atom in this compound, with its region of positive electrostatic potential (a σ-hole), is a capable halogen bond donor. researchgate.netnih.gov This property allows it to participate in the formation of ordered supramolecular assemblies. rsc.orgsioc-journal.cn

In the solid state, this compound and its derivatives can form predictable and directional interactions with halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules. researchgate.netrsc.org These interactions can be used to control the packing of molecules in crystals, leading to the design of materials with specific architectures and properties. rsc.org

The strength and directionality of halogen bonds make them a powerful tool in crystal engineering. mdpi.com By carefully selecting the halogen bond acceptor, it is possible to construct a variety of supramolecular motifs, such as chains, sheets, and three-dimensional networks. rsc.orgnih.gov This level of control is crucial for the development of new materials with applications in areas like nonlinear optics, conductivity, and gas storage.

Table 2: Halogen Bond Parameters in Supramolecular Assemblies

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Significance in Supramolecular Chemistry |

|---|

This table provides a generalized overview of halogen bonding involving iodine.

Intermediate for Natural Product Scaffolds (Focus on synthetic pathway, not biological activity)

Many natural products contain the benzofuran core structure. rsc.org The synthesis of these complex molecules often requires the use of versatile intermediates that allow for the controlled and sequential introduction of various functional groups. This compound and related iodobenzofuran derivatives can serve as key intermediates in the total synthesis of such natural products. rsc.orgrsc.org

The synthetic utility of iodobenzofurans in this context lies in their ability to undergo cross-coupling reactions to build the carbon skeleton of the target natural product. rsc.org For example, a Sonogashira coupling reaction can be used to attach a side chain, which can then be further elaborated to complete the synthesis of the natural product. rsc.org

The synthesis of complex molecules like natural products is a significant challenge in organic chemistry. rsc.orghku.hkub.edu The use of well-defined and reactive intermediates like this compound simplifies the synthetic route and allows for a more efficient construction of the target molecule. beilstein-journals.orgnih.gov The focus of this application is purely on the synthetic pathway and the strategic use of the iodo-substituent to achieve the desired molecular architecture. rsc.orgbeilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Iodobenzofuran by providing information about the chemical environment, connectivity, and spatial relationships of its atoms. uab.edu Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the aromatic and furan-ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the oxygen heteroatom. Protons on the furan (B31954) ring (H-2 and H-3) typically appear in a region distinct from those on the benzene (B151609) ring (H-4, H-5, and H-7). Spin-spin coupling between adjacent protons provides crucial connectivity information. For instance, the protons on the furan ring would appear as doublets, coupling to each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the iodine (C-6) would be significantly influenced by the heavy atom effect. Decoupled spectra show a single peak for each carbon environment, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups (though only CH groups and quaternary carbons are present in the aromatic system of this compound). scielo.brgithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~7.6 | ~145 |

| 3 | ~6.8 | ~107 |

| 3a | - | ~128 |

| 4 | ~7.5 | ~125 |

| 5 | ~7.2 | ~130 |

| 6 | - | ~95 |

| 7 | ~7.8 | ~115 |

| 7a | - | ~155 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS)

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of the elemental formula (C₈H₅IO) by distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation of a selected precursor ion (the molecular ion, [M]+• or [M+H]⁺) and analyzing the resulting product ions. uab.edunih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of iodine (I•), carbon monoxide (CO), or acetylene (B1199291) (C₂H₂), which are characteristic fragmentation patterns for benzofurans and iodoaromatics. nih.govcore.ac.uk

Table 2: Expected HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z (monoisotopic) | Description |

|---|---|---|---|

| [M]+• | [C₈H₅IO]+• | 243.9436 | Molecular Ion |

| [M-I]+ | [C₈H₅O]+ | 117.0340 | Loss of Iodine radical |

| [M-CO]+• | [C₇H₅I]+• | 215.9487 | Loss of Carbon Monoxide |

| [M-I-CO]+ | [C₇H₅]+ | 89.0391 | Loss of I• followed by CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgvensel.org

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. psds.ac.uk The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This would confirm the planarity of the benzofuran (B130515) ring system and provide exact measurements for the C-I, C-O, and various C-C bonds. The data would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-π stacking. While no public crystal structure for this compound is currently available in databases like the Crystallography Open Database, the technique remains the gold standard for solid-state structural analysis. cam.ac.ukugr.es

Table 3: Representative Crystallographic Data Parameters (Hypothetical) (Note: This table illustrates the type of data obtained from an X-ray crystallography experiment.)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | One of the seven crystal systems (e.g., Orthorhombic) | Monoclinic |

| Space group | Describes the symmetry of the unit cell | P2₁/c |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) | a=8.1, b=5.9, c=12.4 Å, β=98° |

| Z | Number of molecules per unit cell | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | < 0.05 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

FT-IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, characteristic absorptions would include C-H stretching of the aromatic ring, C=C stretching of both the benzene and furan rings, and C-O-C stretching of the furan ether linkage. The C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹. libretexts.org

FT-Raman Spectroscopy involves the inelastic scattering of laser light. nih.govlibretexts.org Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. For this compound, the symmetric vibrations of the aromatic rings and the C-I bond are expected to give strong Raman signals.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (Medium), FT-Raman (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR (Medium-Strong), FT-Raman (Strong) |

| Aromatic C-O Stretch | 1270 - 1200 | FT-IR (Strong) |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | FT-IR (Strong) |

| C-I Stretch | 600 - 500 | FT-IR (Medium), FT-Raman (Strong) |

Electronic Spectroscopy (UV-Vis-NIR, MCD) for Electronic Structure Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV), visible (Vis), and near-infrared (NIR) light. libretexts.org

UV-Vis Spectroscopy is particularly useful for conjugated systems like benzofuran. This compound is expected to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. libretexts.org The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these absorption bands provide information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. nih.gov It is a powerful tool for probing the electronic structure of molecules, especially for resolving overlapping electronic transitions and identifying degenerate excited states. nih.gov While more commonly applied to metal complexes, MCD can provide detailed electronic information for organic chromophores like this compound, helping to validate theoretical calculations of its electronic structure.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The neutral this compound molecule is a diamagnetic, closed-shell species and is therefore ESR-silent.

This technique would only become applicable if a radical species of this compound, such as its radical cation or radical anion, were to be generated, for example, through chemical or electrochemical oxidation or reduction. In such a case, the ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through analysis of the g-factor and hyperfine coupling constants with the magnetic nuclei (¹H and ¹²⁷I).

X-ray Absorption Spectroscopy for Metal Center Elucidation

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. It is element-specific and can be used for samples in any state. While XAS is most commonly used to study metal centers in catalysts and metalloproteins, it can, in principle, be applied to any element, including iodine.

By tuning the X-ray energy to the iodine L-edge or K-edge, one could probe the electronic state and local coordination environment of the iodine atom in this compound. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would be sensitive to the oxidation state and local symmetry of the iodine, while the Extended X-ray Absorption Fine Structure (EXAFS) region would provide information about the distances and coordination numbers of neighboring atoms (in this case, the carbon atom of the benzene ring). However, this is a highly specialized experiment and is not typically employed for routine characterization of simple organic halides.

Lack of Specific Research Data Precludes a Detailed Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the existence of advanced computational methods for analyzing molecular structure and reactivity, published research applying these techniques directly to this compound is not available. Consequently, it is not possible to generate a detailed, scientifically accurate article adhering to the requested outline.

General principles and methodologies in computational chemistry are well-established. Quantum mechanical (QM) calculations, including Density Functional Theory (DFT) and Hartree-Fock methods, are routinely used to investigate the electronic structure and properties of molecules. mpg.dephyschemres.orgwikipedia.orggatech.edu DFT, for instance, is a powerful tool for calculating the electronic structure of atoms, molecules, and solids by focusing on the electron density. mpg.dephyschemres.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory and Coupled Cluster theory, build upon the Hartree-Fock approximation to incorporate electron correlation for more refined and accurate analyses. wikipedia.orgnumberanalytics.comfiveable.me

Similarly, Molecular Dynamics (MD) simulations are widely employed to study the conformational landscape and dynamics of molecules over time. rsc.orgmdpi.com These simulations can provide insights into how molecules like benzofuran derivatives might behave in different environments. nih.govsemanticscholar.org

Computational modeling is also a key tool for investigating reaction mechanisms, allowing researchers to map out energy profiles and identify transition states. dntb.gov.uapku.edu.cn For halogenated compounds like this compound, the analysis of non-covalent interactions, particularly halogen bonding and sigma-hole interactions, is of significant interest. ulisboa.ptnih.govresearchgate.netnih.gov The iodine atom in such compounds can act as a halogen bond donor, influencing intermolecular interactions and molecular recognition processes. richmond.edursc.org Furthermore, computational approaches are increasingly used to predict the reactivity, regioselectivity, and stereoselectivity of chemical reactions, providing valuable guidance for synthetic chemistry. rsc.orgbeilstein-journals.orgnih.gov

However, the application of these powerful computational tools to the specific case of this compound has not been documented in the accessible scientific literature. While studies exist for other benzofuran derivatives or for different iodo-aromatic systems escholarship.org, the unique electronic and steric effects of the iodine atom at the 6-position of the benzofuran scaffold mean that findings from other molecules cannot be reliably extrapolated. Generating an analysis without specific data would amount to speculation and would not meet the standards of scientific accuracy.

Therefore, until dedicated computational studies on this compound are performed and published, a comprehensive article on its theoretical and computational chemistry, as per the detailed outline requested, cannot be written.

Theoretical and Computational Chemistry Studies of 6 Iodobenzofuran

Electronic Structure and Bonding Analysis (e.g., NBO, MEP)

General principles of NBO and MEP analysis can be described, but applying them specifically to 6-iodobenzofuran to generate data tables and detailed research findings would require performing novel computational chemistry calculations. Such calculations are beyond the scope of this informational article.

Molecular Electrostatic Potential (MEP) Analysis is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule. The MEP map of this compound would illustrate regions of negative potential (typically associated with lone pairs on heteroatoms like oxygen), which are susceptible to electrophilic attack, and regions of positive potential (often near hydrogen atoms or, in this case, potentially a region of positive potential on the iodine atom known as a "sigma-hole"), which are prone to nucleophilic attack. The color-coded surface would highlight the electron-rich and electron-poor areas, providing insights into potential intermolecular interactions.

Without specific studies on this compound, it is not possible to provide the detailed research findings and data tables as requested. The synthesis and potential applications of this compound have been noted in chemical literature, but its theoretical electronic properties have not been the subject of published, in-depth computational investigation.

Future Research Directions and Uncharted Territories in 6 Iodobenzofuran Chemistry

The field of heterocyclic chemistry is continually evolving, and 6-iodobenzofuran stands as a molecule with significant untapped potential. Its unique combination of a reactive iodine atom and the privileged benzofuran (B130515) scaffold makes it a valuable target for future research. The following sections outline promising avenues for exploration that could lead to novel synthetic methodologies, enhanced process efficiency, and a deeper understanding of its chemical behavior.

Q & A

Q. How should researchers present conflicting data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.